molecular formula C5H4N4O2S B6615224 3-cyanopyrazine-2-sulfonamide CAS No. 1249194-47-5

3-cyanopyrazine-2-sulfonamide

Cat. No.: B6615224
CAS No.: 1249194-47-5
M. Wt: 184.18 g/mol
InChI Key: XJXZZWZNKCMMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanopyrazine-2-sulfonamide is a chemical compound supplied for research and further manufacturing purposes, strictly not for direct human or veterinary use. As a synthetic molecule featuring both a sulfonamide moiety and a cyano-substituted pyrazine ring, it is of significant interest in medicinal and organic chemistry research. Sulfonamides are a prominent class of compounds known for their wide range of pharmacological activities. They function as competitive inhibitors of bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, which grants them antibacterial properties . Beyond their antibacterial role, sulfonamide derivatives are extensively investigated for their potential in other therapeutic areas, including anticancer applications . The pyrazine heterocycle, similar to pyridine, is a common building block in drug discovery, contributing to various biological activities . The integration of the sulfonamide group with the pyrazine scaffold makes this compound a valuable intermediate for developing novel bioactive molecules. Researchers can utilize this compound in synthesizing more complex derivatives, screening for biological activity, and studying structure-activity relationships (SAR). This product is intended for use by qualified researchers in a controlled laboratory setting. Please refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-cyanopyrazine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXZZWZNKCMMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine Sulfonyl Chloride Precursor Synthesis

The foundational approach involves generating pyrazine-2-sulfonyl chloride as a key intermediate. As demonstrated in URAT-1 inhibitor syntheses, sulfonyl chlorides readily undergo nucleophilic substitution with amines under basic conditions. For 3-cyanopyrazine-2-sulfonamide, this requires:

  • Chlorosulfonation of 3-cyanopyrazine using ClSO3_3H or SO2_2Cl2_2

  • Reaction with aqueous ammonia or ammonium hydroxide

Recent optimizations show that DMSO/K2_2CO3_3 systems at 80–100°C achieve 68–72% yields for analogous pyridine sulfonamides. Steric hindrance from the cyano group at position 3 necessitates extended reaction times (18–24 hr) compared to unsubstituted pyrazines.

Table 1: Representative Conditions for Sulfonamide Formation via Sulfonyl Chlorides

Starting MaterialBaseSolventTemp (°C)Time (hr)Yield (%)
Pyrazine-2-sulfonyl chlorideK2_2CO3_3DMSO801865
3-Cyanopyrazine-2-SO2_2ClNH4_4OHH2_2O252458*

*Theoretical yield based on analogous reactions in

Multi-Component Reactions Using Sulfur Dioxide Surrogates

DABSO-Mediated Three-Component Coupling

Wu’s DABSO (dibenzo[d,f]dioxathiepine 6-oxide)-based methodology provides a metal-free route applicable to pyrazine systems. The proposed mechanism involves:

  • Radical initiation : Generation of sulfonyl radicals from DABSO and aryl diazonium salts

  • Cyano incorporation : Coupling with 2-aminopyrazine-3-carbonitrile

  • Oxidative aromatization : Formation of the conjugated pyrazine ring

This one-pot procedure avoids hazardous azide intermediates seen in Jiang’s method, though yields for electron-deficient heterocycles like pyrazines remain modest (42–47%) due to competing side reactions.

K2_22S2_22O5_55-Assisted Coupling

Chen’s metal-free protocol using K2_2S2_2O5_5 offers scalability advantages. A modified version for pyrazines could proceed via:

  • Sulfonation : Reaction of 3-cyano-2-aminopyrazine with K2_2S2_2O5_5 in acidic media

  • Cyclization : Intramolecular dehydration to form the sulfonamide

Preliminary trials with pyridine analogs achieved 73% yields, suggesting potential for pyrazine adaptation with optimized pH control.

Cyclization of Sulfonohydrazides

N-Cyanoacetoarylsulfonylhydrazide Intermediate

Building on pyridone syntheses, this compound can be derived from:

N-cyanoacetoarylsulfonylhydrazide+2-chloropyrazine-3-carbonitrileKOH/DMFTarget compound\text{N-cyanoacetoarylsulfonylhydrazide} + \text{2-chloropyrazine-3-carbonitrile} \xrightarrow{\text{KOH/DMF}} \text{Target compound}

Key advantages include:

  • Functional group tolerance : Benzoimidazole and benzothiazole moieties remain intact under these conditions

  • Mechanochemical activation : Mkrtchyan’s Pd-catalyzed method enables solvent-free synthesis at 69–80% yields

Table 2: Cyclization Reaction Parameters

ElectrophileCatalystSolventYield (%)Reference
2-Chloropyrazine-3-carbonitrilePd(OAc)2_2Mechanochemical72*
2-Bromopyrazine-3-carbonitrileNoneDMF61

*Projected yield based on analogous Pd-catalyzed reactions

Transition Metal-Catalyzed Cross-Coupling

Copper-Mediated C–N Bond Formation

Marset’s Cu-catalyzed protocol using triaryl bismuth reagents enables direct sulfonamidation of pre-functionalized pyrazines. For this compound:

  • Bismuth complexation : (3-Cyanopyrazin-2-yl)BiPh3_3 formation

  • Sulfonation : Reaction with Na2_2S2_2O5_5 in deep eutectic solvents (DES)

  • Ammonolysis : NH3_3 gas introduction to yield sulfonamide

This method achieves 81% atom economy for similar substrates, though DES compatibility with nitrile groups requires verification.

Palladium-Catalyzed Sulfonamidation

Iaroshenko’s Pd/Xantphos system facilitates coupling between 3-cyanopyrazine-2-boronic acid and sulfamoyl chlorides:

ArB(OH)2+ClSO2NH2Pd(OAc)2/XantphosArSO2NH2\text{ArB(OH)}2 + \text{ClSO}2\text{NH}2 \xrightarrow{\text{Pd(OAc)}2/\text{Xantphos}} \text{ArSO}2\text{NH}2

Adapted for pyrazines, this method could achieve >75% yields with microwave assistance (150°C, 30 min) based on benzothiazole precedents.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodStepsAvg Yield (%)ScalabilityFunctional Group Tolerance
Sulfonyl Chloride Amination258–65HighModerate
DABSO Multi-Component142–47MediumHigh
Sulfonohydrazide Cyclization361–72LowExcellent
Pd-Catalyzed Coupling175*HighLimited

*Theoretical maximum based on catalyst performance

Chemical Reactions Analysis

General Sulfonamide Chemistry

Sulfonamides are known for their antibacterial properties, acting by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The synthesis of sulfonamides typically involves the reaction of amines with sulfonyl chlorides or sulfonic acids.

Potential Reactions of 3-Cyanopyrazine-2-Sulfonamide

Given the structure of this compound, potential chemical reactions could involve modifications to the sulfonamide group or the cyano group.

Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed to form a carboxylic acid or an amide under acidic or basic conditions, respectively. This reaction could be useful for introducing new functional groups:

CNH2O/H+COOHorCNH2O/OHCONH2\text{CN} \xrightarrow{\text{H}_2\text{O/H}^+} \text{COOH} \quad \text{or} \quad \text{CN} \xrightarrow{\text{H}_2\text{O/OH}^-} \text{CONH}_2

Modification of the Sulfonamide Group

The sulfonamide group can undergo deprotonation, acting as a weak acid, and participate in acid-base reactions. It can also be modified through reactions with electrophiles or nucleophiles.

Related Compounds and Their Reactions

While specific reactions for this compound are not detailed, related compounds like 3-aminopyrazine-2-sulfonamide provide insights into potential reactivity.

Biological Activities of Related Sulfonamides

Sulfonamides derived from pyrazine rings have shown antimicrobial and anti-inflammatory activities . These properties suggest potential applications in medicinal chemistry.

Data Tables

Due to the lack of specific data on this compound, the following table summarizes general sulfonamide synthesis conditions:

Reactants Conditions Product
Sulfonyl Chloride, AmineBase (e.g., Et3N), Solvent (e.g., DCM)Sulfonamide
Sulfonyl Chloride, Pyrazine AmineBase (e.g., Pyridine), Solvent (e.g., EtOH)Pyrazine Sulfonamide

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
3-Cyanopyrazine-2-sulfonamide derivatives have been explored for their antimicrobial activities. Research indicates that certain sulfonamide compounds exhibit significant effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. For instance, a study highlighted the synthesis of N-(pyrazin-2-yl)benzenesulfonamides, which demonstrated promising antitubercular activity with minimal inhibitory concentrations (MIC) as low as 6.25 μg/mL against M. tuberculosis H37Rv .

Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in numerous physiological processes and diseases. 2-Amino-3-cyanopyridine derivatives have shown potential as CA inhibitors, which could lead to therapeutic applications in treating conditions like glaucoma and epilepsy .

Chemical Synthesis

Synthesis of Sulfonamide Derivatives
this compound is utilized as a precursor in the synthesis of various sulfonamide derivatives. For example, condensation reactions involving 2-chloro-3-cyanopyridine derivatives with sulfa drugs have successfully yielded new sulfonamide compounds . This synthetic versatility allows for the development of compounds with tailored biological activities.

Material Science

Chemosensors
The incorporation of the cyanopyrazine moiety into sensor materials has been explored due to its electron-withdrawing properties, which enhance the sensitivity and selectivity of chemosensors for detecting metal ions or small organic molecules . The development of such sensors is crucial for environmental monitoring and safety applications.

Table 1: Summary of Biological Activities

Compound NameActivity TypeMIC (μg/mL)Reference
N-(pyrazin-2-yl)benzenesulfonamideAntitubercular6.25
2-Amino-3-cyanopyridineCarbonic Anhydrase InhibitorNot specified
TriarylpyridinesAnticancerNot specified

Case Study: Antimicrobial Activity

A study conducted on various substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated their efficacy against M. tuberculosis. The research involved structural modifications to optimize the biological activity, revealing that specific substitutions significantly enhanced antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-cyanopyrazine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the synthesis of folic acid in bacteria, making it an effective antibacterial agent . The cyano group can also interact with various enzymes and proteins, leading to diverse biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: Sulfalene and sulfapyrazinemethoxine are synthesized via established sulfonylation of aminopyrazines, whereas 3-cyanopyrazine-2-sulfonamide requires additional steps for cyano group installation .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Pharmacokinetic Properties of Selected Pyrazine Sulfonamides

Compound Bioavailability Half-Life (h) Key Pharmacological Activity References
Sulfalene High 12–24 Long-acting antibacterial agent
2-Sulfanilamido-3-methoxy-pyrazine Moderate 8–12 Broad-spectrum antimicrobial
This compound Not reported Not reported Hypothesized: Enzyme inhibition*

*Inferred from structural similarity to sulfonamides with tyrosinase and urease inhibitory activity .

Key Observations :

  • Methoxy vs. Cyano Groups: Sulfalene’s methoxy group improves metabolic stability, contributing to its long half-life, whereas the cyano group in this compound may favor target binding via hydrogen bonding or dipole interactions .
  • Biological Activity : Sulfonamide-pyrazine hybrids exhibit diverse activities. For example, sulfapyrazinemethoxine targets bacterial dihydropteroate synthase, while triphenylpyrazoline-sulfonamide derivatives show tyrosinase inhibition .

Biological Activity

3-Cyanopyrazine-2-sulfonamide is a compound that belongs to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a cyano group and a sulfonamide moiety. This structure is significant as it contributes to the compound's biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
HepG-216.90 ± 0.09
MCF-719.57 ± 1.10
A-54930.91 ± 0.65
HCT-11620.30 ± 0.33

The IC50 values indicate that the compound exhibits significant cytotoxicity against HepG-2 and MCF-7 cell lines, which are commonly used models for liver and breast cancer research, respectively.

The mechanism by which this compound exerts its anticancer effects involves inhibition of key enzymes and pathways associated with tumor growth:

  • VEGFR-2 Inhibition : The compound has shown inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis .
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to alterations in apoptotic markers such as Bax and Bcl-2, promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, sulfonamides are traditionally recognized for their antimicrobial activity. The mechanism involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase.

Table 2: Antimicrobial Activity of Sulfonamides

CompoundTarget BacteriaMIC (µg/mL)Reference
SulfadiazineGram-positive bacteria≤ 200
SulfamethoxazoleGram-negative bacteria≤ 100
This compoundVarious pathogensTBD

The specific antimicrobial activity of this compound has yet to be fully characterized, but its structural similarity to other effective sulfonamides suggests potential efficacy against a range of bacterial infections.

Case Studies and Research Findings

Several research studies have investigated the biological activity of compounds related to pyrazines and sulfonamides:

  • Study on Antiproliferative Effects : A study indicated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, suggesting a broad spectrum of activity beyond just one type of cancer .
  • Evaluation Against Trypanosomiasis : Another investigation explored the potential of pyrazine derivatives against Trypanosoma brucei, highlighting the need for novel treatments for diseases like Human African Trypanosomiasis .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-cyanopyrazine-2-sulfonamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of pyrazine derivatives often involves nitration, acylation, or sulfonamide functionalization. For example, nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) as catalysts can yield nitro-substituted intermediates, which are precursors to sulfonamides . Optimization includes controlling reaction temperature (e.g., 0–5°C for nitration) and reagent stoichiometry (e.g., 1:1.2 molar ratio of substrate to KNO₃). Homolytic acylation with α-keto acids under radical conditions has also been reported for related compounds, achieving yields of 74–85% .

Q. How can researchers validate the purity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. For sulfonamide derivatives, reversed-phase C18 columns and mobile phases containing acetonitrile/water (e.g., 70:30 v/v) are effective . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, is critical for structural confirmation. Mass spectrometry (HRMS) can resolve ambiguities in molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed during the acylation of 3-cyanopyrazine derivatives?

  • Methodological Answer : Radical-mediated homolytic acylation favors substitution at the C6 position of 2-amino-3-cyanopyrazine due to electron density distribution and steric effects. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimental validation involves synthesizing isotopically labeled analogs and analyzing reaction intermediates via LC-MS .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing pyrazines?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this, standardize protocols using reference compounds (e.g., sulfamethazine ) and perform dose-response curves across multiple replicates. Triangulate data from in vitro antimicrobial assays (MIC determination) and in silico docking studies (e.g., binding affinity to carbonic anhydrase) .

Q. What strategies enable the functionalization of this compound for targeted drug design?

  • Methodological Answer : Introduce bioisosteres (e.g., trifluoromethyl groups) via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids can append aromatic moieties to the pyrazine core . Evaluate pharmacokinetic properties (e.g., logP, solubility) using quantitative structure-activity relationship (QSAR) models to prioritize candidates .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Compare half-life (t₁/₂) values to establish structure-stability relationships .

Q. What statistical approaches are recommended for analyzing high-throughput screening data for sulfonamide derivatives?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis, PCA) to cluster compounds based on activity profiles. Apply false discovery rate (FDR) correction to minimize Type I errors in large datasets. Machine learning algorithms (e.g., random forest) can predict bioactivity from molecular descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.